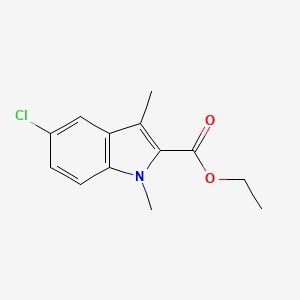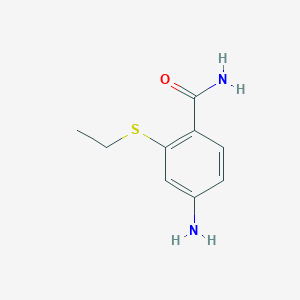![molecular formula C16H23N3O4 B1326831 {(4-Methoxyphenyl)[2-oxo-2-(piperidin-1-ylamino)-ethyl]amino}acetic acid CAS No. 1142204-20-3](/img/structure/B1326831.png)
{(4-Methoxyphenyl)[2-oxo-2-(piperidin-1-ylamino)-ethyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{(4-Methoxyphenyl)[2-oxo-2-(piperidin-1-ylamino)-ethyl]amino}acetic acid is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that {(4-Methoxyphenyl)[2-oxo-2-(piperidin-1-ylamino)-ethyl]amino}acetic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the success of similar compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign nature , suggesting that this compound may also be influenced by similar environmental factors.
Properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(piperidin-1-ylamino)ethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-23-14-7-5-13(6-8-14)18(12-16(21)22)11-15(20)17-19-9-3-2-4-10-19/h5-8H,2-4,9-12H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLURRWGOSVZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN2CCCCC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
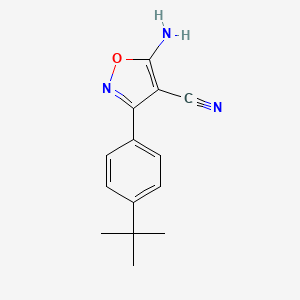

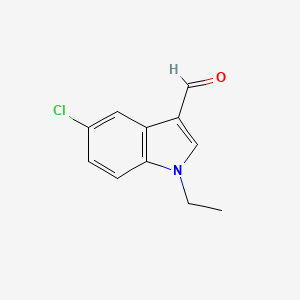
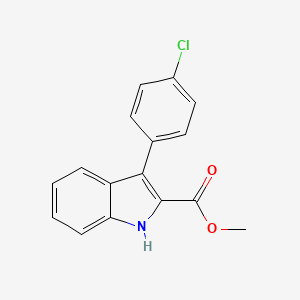


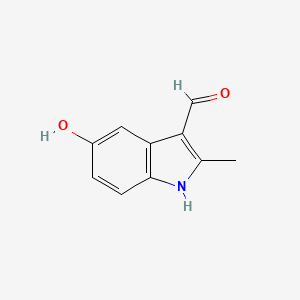
![ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B1326772.png)
![2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1326779.png)
